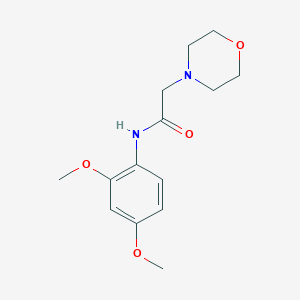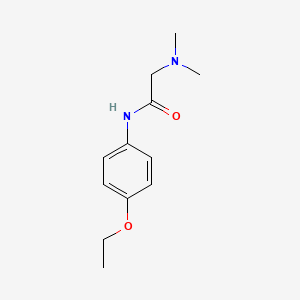![molecular formula C13H24N2 B4896286 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane, also known as BDMP, is a bicyclic diazepane compound that has been widely used in scientific research. BDMP exhibits unique chemical and physical properties that make it a valuable tool in various fields of study, including pharmacology, biochemistry, and medicinal chemistry.
Mechanism of Action
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABA receptor, enhancing the activity of GABA in the brain. This compound binds to a specific site on the GABA receptor, which leads to an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This mechanism of action results in the suppression of neuronal activity and the induction of sedative and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been reported to have sedative, anxiolytic, and anticonvulsant effects, which make it a potential therapeutic agent for the treatment of anxiety disorders, epilepsy, and insomnia. This compound has also been shown to have muscle relaxant effects, which make it a useful tool for studying the neuromuscular junction.
Advantages and Limitations for Lab Experiments
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has several advantages as a pharmacological tool for scientific research. This compound is highly selective for the GABA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. This compound has also been shown to have a low toxicity profile, which makes it safe for use in animal models. However, this compound has some limitations as a pharmacological tool. This compound has a short half-life, which limits its usefulness in long-term studies. This compound also has poor solubility in water, which makes it difficult to administer to animals.
Future Directions
For the use of 1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane in scientific research include the development of analogs with improved pharmacokinetic properties and the exploration of its potential as a therapeutic agent for neurological disorders and drug addiction.
Synthesis Methods
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane can be synthesized through several methods, including the reductive amination of 2-cyclohexen-1-one with 4-methylpiperidine, followed by hydrogenation of the resulting imine. Another method involves the reaction between 1,4-dibromobutane and 4-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purification steps.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane has been extensively used in scientific research as a pharmacological tool to investigate the function of various receptors in the central nervous system. This compound has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been used to study the function of the nicotinic acetylcholine receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-14-5-2-6-15(8-7-14)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUORYXOTCJXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)